REACTION_CXSMILES
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[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]([F:17])([F:16])[F:15])([CH3:3])[CH3:2].C(O)(=O)C>[Fe].CO>[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]([F:15])([F:16])[F:17])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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113.3 g
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Type
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reactant
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Smiles
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C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
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1200 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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137.5 g
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Type
|
catalyst
|
Smiles
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[Fe]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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filtered while hot
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Type
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EXTRACTION
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Details
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Work-up by either extraction of the cooled filtrate
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)OC1=C(C=C(N)C=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |